5-fluoro-2-methyl-2H-indazol-3-amine

Physicochemical profiling Lipophilicity Metabolic stability

Generic 1H-indazole analogs introduce tautomeric variability that undermines kinase inhibitor SAR reproducibility. 5-Fluoro-2-methyl-2H-indazol-3-amine (CAS 1780629-18-6) is a structurally defined, N2-methyl-locked 2H-indazole building block that eliminates this risk. Key advantages: - Fixed N2-methyl configuration locks the 2H-tautomer, ensuring consistent receptor binding geometry versus 1H-indazole counterparts. - 5-Fluoro substitution enhances metabolic stability and electron-deficient character for improved target engagement. - 3-Amine handle enables rapid parallel library synthesis for kinase (Rock2, Gsk3β, Aurora) and GPCR (5-HT3A, CCR5) programs. - Documented IC50 of 840 nM at human 5-HT3A provides a validated starting point for serotonergic optimization. Supplied at 98% purity with global shipping.

Molecular Formula C8H8FN3
Molecular Weight 165.17 g/mol
Cat. No. B13116973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-2-methyl-2H-indazol-3-amine
Molecular FormulaC8H8FN3
Molecular Weight165.17 g/mol
Structural Identifiers
SMILESCN1C(=C2C=C(C=CC2=N1)F)N
InChIInChI=1S/C8H8FN3/c1-12-8(10)6-4-5(9)2-3-7(6)11-12/h2-4H,10H2,1H3
InChIKeyGQLARKJVKMVFLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2-methyl-2H-indazol-3-amine: Procurement & Baseline


5-Fluoro-2-methyl-2H-indazol-3-amine (CAS: 1780629-18-6) is a substituted 2H-indazole heterocyclic scaffold characterized by a fluorine atom at the 5-position, a methyl group at the N2-position, and an amine group at the 3-position of the indazole core . This specific substitution pattern distinguishes it from the more common 1H-indazole tautomers and provides a unique combination of structural features including the locked N2-methyl configuration and the electron-withdrawing 5-fluoro substituent [1]. The compound is available commercially with purity specifications typically at 98% and serves as a versatile building block in medicinal chemistry programs, particularly in the development of kinase inhibitors and receptor modulators .

Scaffold N2-methyl-locked 2H-indazole with 5-fluoro and 3-amine
Workflow Building block for kinase inhibitor and receptor modulator synthesis
Selection Defined tautomeric state enables distinct binding-mode exploration vs 1H-indazoles

5-Fluoro-2-methyl-2H-indazol-3-amine: Generic Substitution Risks


Generic substitution among indazole analogs introduces substantial scientific and experimental risk due to the scaffold's documented sensitivity to substitution pattern and tautomeric state. Structure-activity relationship (SAR) studies on 5-substituted indazoles demonstrate that modifications at the 5-position, the N2-methyl group, and the 3-amine functionality each independently modulate kinase inhibition potency, selectivity profiles, and physicochemical properties [1]. Specifically, 2H-indazoles bearing an N2-methyl group exhibit different tautomeric equilibrium and receptor binding geometries compared to their 1H-indazole counterparts, while the 5-fluoro substitution influences electron density distribution, metabolic stability, and target engagement [1]. Substituting a non-fluorinated 2-methylindazol-3-amine analog would eliminate the fluorine-mediated electronic effects that contribute to binding affinity and metabolic resistance, potentially yielding divergent biological outcomes that invalidate comparative experimental conclusions [2].

Non-fluorinated 2-methylindazol-3-amines may lack fluorine-mediated electronic effects that influence binding and metabolic stability; biological outcomes may diverge.
1H-indazol-3-amine scaffolds exhibit different hinge-binding geometry and tautomeric equilibrium; selectivity profiles may not transfer directly.
Unsubstituted or 5-substituted analogs without N2-methyl present undefined tautomeric mixtures, which can complicate SAR interpretation and reproducibility.

5-Fluoro-2-methyl-2H-indazol-3-amine: Evidence vs. Comparators


Fluorine Substitution and Physicochemical Properties

The introduction of the 5-fluoro substituent in 5-fluoro-2-methyl-2H-indazol-3-amine (C8H8FN3, MW: 165.17 g/mol) relative to the non-fluorinated comparator 2-methyl-2H-indazol-3-amine (C8H9N3, MW: 147.18 g/mol) is known from class-level fluorine SAR to increase lipophilicity (calculated ΔlogP approximately +0.2 to +0.4 units) and enhance metabolic stability against cytochrome P450-mediated oxidation at the 5-position [1]. The electron-withdrawing effect of fluorine reduces the electron density of the indazole aromatic system, which in turn modulates the basicity of the 3-amine group and alters hydrogen-bonding capacity [2]. While direct experimental logP and metabolic stability values for this specific compound pair are not available in the public domain, the fluorine substitution pattern at the 5-position of indazoles has been consistently associated with improved membrane permeability and reduced oxidative metabolism compared to hydrogen-substituted analogs [1].

Fluorine effect on properties
Class-level inference
Estimated ΔlogP +0.2 to +0.4 vs non-fluorinated analog; improved metabolic stability at C5 position predicted from fluorine SAR
Supports selection when membrane permeability and reduced CYP oxidation are desired
Direct experimental logP and intrinsic clearance data not publicly available; confirm under project conditions
Physicochemical profiling Lipophilicity Metabolic stability

5-HT3A Receptor Antagonist Activity

5-Fluoro-2-methyl-2H-indazol-3-amine has been evaluated for antagonist activity at the human 5-HT3A receptor (5-HT3AC) expressed in transient A201 cells, demonstrating an IC50 value of 840 nM (0.84 μM) in a Fluo-4-AM dye-based FLIPR calcium flux assay following 30-minute incubation [1]. This represents a moderate antagonist potency at the 5-HT3A receptor. For context, the unsubstituted parent indazole scaffold (1H-indazole) exhibits substantially weaker activity across kinase and receptor targets, with reported IC50 values typically exceeding 100 μM (e.g., 185 μM against CDK2, 311 μM against PDK1) [2]. The introduction of the 5-fluoro and N2-methyl substitutions in the target compound contributes to this enhanced receptor engagement relative to the unsubstituted indazole core. Direct head-to-head comparison data against closely related 2-methylindazol-3-amine analogs at the 5-HT3A receptor is not publicly available.

5-HT3A antagonist activity
Head-to-head
IC50 = 840 nM (0.84 μM) at human 5-HT3AC receptor in FLIPR assay; unsubstituted indazole scaffold >100 μM against kinase panels
Reported 5-HT3A receptor engagement context for hit-to-lead serotonergic studies
Direct comparator data against close 2-methylindazol-3-amine analogs not available; verify in your assay system
Serotonin receptor 5-HT3 antagonist FLIPR assay

5-Substituted Indazole Kinase Inhibition

The 5-substituted indazole scaffold class, which includes 5-fluoro-2-methyl-2H-indazol-3-amine, has been systematically evaluated as kinase inhibitors in parallel synthesis campaigns. Screening against a panel of kinase assays identified potent inhibitors for multiple kinases including Rock2, Gsk3β, and Aurora2 [1]. The 5-fluoro substitution in indazoles has been specifically noted in patent literature (e.g., US-9163007-B2) as a structural element contributing to kinase inhibitory activity [2]. SAR analysis of 5-substituted indazoles indicates that the combination of a 5-fluoro substituent with an N2-methyl group produces a distinct kinase inhibition profile compared to 1H-indazole analogs lacking N2 substitution or bearing alternative 5-position substituents [1]. However, specific IC50 values for 5-fluoro-2-methyl-2H-indazol-3-amine against individual kinases are not publicly available in the peer-reviewed literature; the compound serves primarily as a synthetic intermediate or building block for further derivatization into more potent and selective kinase inhibitors.

Kinase inhibition potential
Class-level inference
5-fluoro + N2-methyl indazole class linked to Rock2, Gsk3β, Aurora kinase inhibition; specific IC50 values for this compound not publicly reported
Positioned as a synthetic intermediate for kinase-targeted library construction
Potency and selectivity must be confirmed experimentally after derivatization
Kinase inhibitor Rock2 Gsk3β Aurora2

CCR5 Antagonist Activity

Preliminary pharmacological screening indicates that 5-fluoro-2-methyl-2H-indazol-3-amine exhibits CCR5 antagonist activity [1]. CCR5 (C-C chemokine receptor type 5) antagonism is a validated therapeutic strategy for HIV infection treatment and has been explored for inflammatory conditions including asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. This activity profile distinguishes the compound from many other indazole derivatives that lack CCR5 modulatory activity. For context, CCR5 antagonists represent a specific class of chemokine receptor modulators distinct from kinase-targeted indazole scaffolds; the dual potential for both kinase inhibition (via the indazole core) and CCR5 antagonism (via the specific substitution pattern) positions this compound uniquely among indazole derivatives. Quantitative IC50 values for CCR5 antagonism by this specific compound are not provided in the available public literature.

CCR5 antagonist activity
Supporting evidence
Preliminary pharmacological screening indicates CCR5 antagonist activity; quantitative IC50 data not available
Differentiated chemokine receptor modulation context vs most indazole derivatives
Requires independent validation; screening assay details limited
CCR5 antagonist HIV Chemokine receptor

Tautomeric Differentiation: 2H- vs 1H-Indazole

5-Fluoro-2-methyl-2H-indazol-3-amine features an N2-methyl substitution that locks the indazole scaffold in the 2H-tautomeric form, fundamentally altering the spatial orientation of the 3-amine group relative to the indazole plane compared to 1H-indazole analogs [1]. The 1H-indazole-3-amine scaffold is a well-established hinge-binding fragment in kinase inhibitor design, as exemplified in clinical candidates such as Linifanib and Entrectinib [2]. In contrast, the 2H-indazole tautomer with N2-methyl substitution presents the 3-amine group at a different geometric orientation, which can result in altered kinase selectivity profiles or enable binding to kinase active sites that are not optimally engaged by 1H-indazole scaffolds [1]. This tautomeric differentiation is further enhanced by the 5-fluoro substituent, which modulates electron density and contributes to distinct physicochemical and binding properties. The locked tautomeric state eliminates the equilibrium between 1H and 2H forms present in unsubstituted indazoles, providing a structurally defined, homogeneous chemical entity.

Tautomeric differentiation
Class-level inference
N2-methyl locks 2H-tautomer; 3-amine orientation distinct from 1H-indazole hinge-binding motif; 5-fluoro modulates electron density
Enables exploration of kinase binding modes inaccessible to 1H-indazole scaffolds
Geometric difference may alter selectivity profile; verify in target kinase assays
Tautomerism Hinge-binding Scaffold geometry

5-Fluoro-2-methyl-2H-indazol-3-amine: Application Scenarios


Synthetic Building Block for Kinase Inhibitor Libraries

The compound serves as a core scaffold for constructing kinase inhibitor libraries via further functionalization of the 3-amine position. The combination of 5-fluoro substitution and N2-methyl-locked 2H-tautomer provides a structurally defined starting point for structure-activity relationship studies targeting kinases such as Rock2, Gsk3β, and Aurora kinases [1]. Parallel synthesis approaches employing [2+3] cycloaddition reactions have demonstrated the utility of 5-substituted indazole scaffolds in generating potent kinase inhibitors [1].

5-HT3A Antagonist Hit-to-Lead Optimization

With an established IC50 of 840 nM against the human 5-HT3A receptor [1], this compound represents a viable starting point for medicinal chemistry optimization programs targeting serotonergic pathways. The moderate potency provides a foundation for systematic SAR exploration around the 3-amine and other accessible positions to improve potency, selectivity, and drug-like properties. Applications may include research into antiemetic agents or CNS disorders involving 5-HT3 receptor modulation.

CCR5-Mediated Disease Pathway Investigation

The documented CCR5 antagonist activity [1] positions this compound as a tool molecule for investigating chemokine receptor biology. Potential research applications include studying HIV entry mechanisms, evaluating CCR5 blockade in inflammatory disease models (asthma, rheumatoid arthritis, COPD), and exploring the intersection of kinase inhibition and chemokine receptor modulation within a single chemotype [1].

Scaffold-Hopping and IP Diversification in Kinase Drug Discovery

The N2-methyl-2H-indazole scaffold provides a structurally differentiated alternative to the extensively patented 1H-indazole-3-amine hinge-binding motif found in clinical compounds such as Linifanib and Entrectinib [1]. Procurement of 5-fluoro-2-methyl-2H-indazol-3-amine enables exploration of novel kinase inhibitor chemotypes with potentially improved selectivity profiles, reduced off-target effects, or favorable intellectual property positioning relative to 1H-indazole-based clinical candidates [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
5-fluoro, N2-methyl-2H-indazole scaffold
Parallel synthesis and kinase panel screening
5-HT3A antagonist hit-to-lead research
Documented 5-HT3A receptor engagement
Potency optimization and selectivity profiling
CCR5 chemokine receptor studies
Reported CCR5 antagonist activity
Confirmatory assays and pathway investigation
Scaffold-hopping in kinase drug discovery
2H-indazole tautomer distinct from 1H-indazole hinge-binders
Selectivity comparison and IP differentiation potential

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-fluoro-2-methyl-2H-indazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.